3-Methoxy Ropinirole Hydrochloride
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Description
3-Methoxy Ropinirole Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C17H27ClN2O2 and a molecular weight of 326.86 .
Synthesis Analysis
A study has reported the development of a short route to the API ropinirole hydrochloride from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process . Key features of the synthesis are a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction .Molecular Structure Analysis
The molecular structure of this compound is C17H27ClN2O2 . More detailed structural analysis may require advanced techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
A study has reported the formation of a new dimeric degradant in ropinirole hydrochloride extended-release tablets . The degradant was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit (i.e., 1,3′-Dimer of ropinirole), which is an isomer of a known dimeric degradant of ropinirole, namely 3,3′-Dimer .Safety and Hazards
Future Directions
Recent research has focused on improving the delivery of ropinirole. For instance, a study has reported the development of a reversed-phase ultra-high-performance liquid chromatographic method for determining process-related impurities in ropinirole hydrochloride drug substance . Another study has reported the development of Ropinirole-loaded self-nanoemulsifying tablets, which could be a better option for reducing the extensive first-pass metabolism associated with Ropinirole .
Properties
CAS No. |
1797131-21-5 |
---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.865 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Synonyms |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origin of Product |
United States |
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